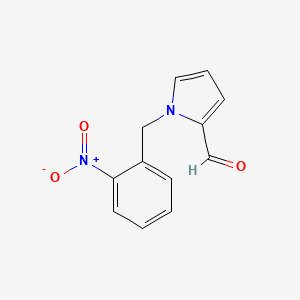

1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde

Beschreibung

1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde (CAS: 22162-51-2, molecular formula: C₁₂H₁₀N₂O₃, molecular weight: 230.223) is a nitro-substituted pyrrole derivative featuring a benzyl group at the N1-position and a formyl group at the C2-position of the pyrrole ring . It is a key intermediate in pharmaceutical synthesis, notably in the production of Lixivaptan, a vasopressin receptor antagonist undergoing Phase III clinical trials for hyponatremia treatment . The compound crystallizes in the triclinic space group P1 with unit cell parameters a = 7.2643 Å, b = 8.3072 Å, c = 9.2570 Å, and angles α = 104.10°, β = 96.463°, γ = 96.92° . Its synthesis involves the reaction of pyrrole-2-carbaldehyde with 2-nitrobenzyl bromide in sodium hydride/N,N-dimethylformamide (DMF), yielding 95% crude product .

Eigenschaften

IUPAC Name |

1-[(2-nitrophenyl)methyl]pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-9-11-5-3-7-13(11)8-10-4-1-2-6-12(10)14(16)17/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFAPUIPEQSHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C2C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352966 | |

| Record name | 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22162-51-2 | |

| Record name | 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde is as an intermediate in the synthesis of pharmacologically active compounds. Notably, it is utilized in the synthesis of Lixivaptan , a vasopressin receptor antagonist currently undergoing clinical trials for treating hyponatremia associated with conditions such as heart failure and liver cirrhosis .

Medicinal Chemistry

The compound has shown promising results in several biological activities:

- Antibacterial Activity : Studies have demonstrated that this compound exhibits notable antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Anticancer Potential : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting its viability as a chemotherapeutic agent.

Crystallographic Studies

Research has also focused on the crystallographic properties of this compound. A study published in Acta Crystallographica detailed its crystal structure, noting weak intermolecular hydrogen bonds that influence its physical properties and potential reactivity . The dihedral angles between the rings and the orientation of the nitro group play crucial roles in determining the compound's chemical behavior.

Wirkmechanismus

The mechanism of action of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues of 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde

Pharmacological and Industrial Relevance

Biologische Aktivität

1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde (CAS: 22162-51-2) is an organic compound featuring a pyrrole ring substituted with a 2-nitrobenzyl group and an aldehyde functional group. Its molecular formula is C12H10N2O3, and it has garnered attention for its role as an intermediate in the synthesis of Lixivaptan, a vasopressin receptor antagonist currently under clinical trials for treating hyponatremia associated with various conditions .

Chemical Structure and Properties

The compound is characterized by a unique structural arrangement that influences its chemical reactivity and potential biological activity. The nitro group is twisted at an angle of approximately 5.92° from the plane of the attached benzene ring, which may affect its interactions with biological molecules .

| Property | Value |

|---|---|

| Molecular Weight | 202.21 g/mol |

| Melting Point | 138 °C |

| Solubility | Soluble in organic solvents |

While this compound itself does not exhibit direct biological activity, its significance lies in its role as a precursor to Lixivaptan, which acts by antagonizing vasopressin receptors. This mechanism is crucial for correcting hyponatremia in patients suffering from conditions like heart failure and liver cirrhosis .

Related Studies and Findings

Research has indicated that derivatives of pyrrole-2-carboxaldehydes, including those related to this compound, have been isolated from various natural sources and exhibit diverse physiological activities. For instance, pyrrole derivatives have shown potential antioxidant properties and have been investigated for their role in inhibiting enzymes such as human neutrophil elastase .

Case Study: Lixivaptan

Lixivaptan has been shown to effectively correct hyponatremia in clinical settings. In trials, it demonstrated significant efficacy in patients with the Syndrome of Inappropriate Antidiuretic Hormone secretion (SIADH), heart failure, and liver cirrhosis with ascites. The compound's ability to act on V2 receptors is critical for its therapeutic effects .

Synthesis and Derivatives

Several synthetic routes for producing this compound have been documented, often requiring careful control of reaction conditions to optimize yield and purity. The synthesis typically involves the reaction of pyrrole-2-carboxaldehyde with 2-nitrobenzyl bromide under specific conditions .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | Similar pyrrole structure; different nitro position | May exhibit different biological activities due to structural variation |

| 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | Similar core structure; para substitution | Potentially different reactivity compared to ortho-substituted derivatives |

| 1-(2-Nitrophenyl)sulfonyl-1H-pyrrole-2-carbaldehyde | Contains sulfonyl group | Distinct chemical reactivity due to sulfonyl presence |

Vorbereitungsmethoden

General Synthetic Route

The predominant and well-documented synthetic method for this compound involves the alkylation of pyrrole-2-carboxaldehyde with 2-nitrobenzyl bromide under basic conditions. The reaction is typically carried out in an aprotic polar solvent such as N,N-dimethylformamide (DMF) with sodium hydride as the base, under an inert atmosphere (argon) to prevent oxidation or moisture interference.

Detailed Experimental Procedure

-

- Pyrrole-2-carboxaldehyde

- 2-Nitrobenzyl bromide

- Sodium hydride (NaH)

- N,N-Dimethylformamide (DMF)

-

- Sodium hydride is suspended in dry DMF under argon atmosphere.

- Pyrrole-2-carboxaldehyde is added to the suspension, allowing deprotonation of the pyrrole nitrogen.

- 2-Nitrobenzyl bromide is then added dropwise to the reaction mixture.

- The mixture is stirred, typically at room temperature or slightly elevated temperatures, until the reaction completes.

- The reaction mixture is quenched, and the product is isolated by standard workup procedures, including extraction and purification.

- Crude product is obtained as colorless crystals with a melting point around 138 °C.

- Further purification can be achieved by recrystallization from petroleum ether-ethyl acetate (2:1) solvent mixture to yield single crystals suitable for characterization.

-

- The reaction typically affords a high yield, approximately 95% of the crude product.

Reaction Scheme

$$

\text{Pyrrole-2-carboxaldehyde} + \text{2-nitrobenzyl bromide} \xrightarrow[\text{argon}]{\text{NaH, DMF}} \text{this compound}

$$

Analytical Data Supporting the Preparation

Physical and Structural Characterization

- Melting Point: 138 °C (crude product)

- Crystallography:

- The compound crystallizes in the triclinic system, space group P1.

- The dihedral angle between the pyrrole and benzyl rings is approximately 83.96°.

- The nitro group is twisted by about 5.92° from the benzyl ring plane.

- Hydrogen atoms were refined using a riding model with typical C–H bond distances of 0.95–0.99 Å.

- Single crystals suitable for X-ray diffraction were grown from petroleum ether-ethyl acetate (2:1).

Molecular Formula and Weight

| Property | Data |

|---|---|

| Molecular Formula | C12H10N2O3 |

| Molecular Weight | 230.22 g/mol |

| IUPAC Name | 1-[(2-nitrophenyl)methyl]pyrrole-2-carbaldehyde |

| CAS Number | 22162-51-2 |

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Base preparation | Sodium hydride in dry DMF under argon | Generates pyrrole anion |

| 2. Alkylation | Addition of 2-nitrobenzyl bromide | N-alkylation of pyrrole aldehyde |

| 3. Reaction conditions | Stirring at room temperature or slightly elevated | High conversion, minimal side reactions |

| 4. Workup | Quenching and extraction | Isolation of crude product |

| 5. Purification | Recrystallization from petroleum ether-ethyl acetate (2:1) | Colorless crystals, purity confirmed by X-ray |

Research Findings and Notes

- The method provides a high yield (95%) and good purity suitable for further synthetic applications.

- The use of sodium hydride as a strong base ensures efficient deprotonation of the pyrrole nitrogen, facilitating nucleophilic substitution.

- The inert atmosphere (argon) is crucial to prevent oxidation or moisture-related side reactions.

- The choice of DMF as solvent supports the solubility of reactants and stabilizes the reaction intermediates.

- The compound's crystalline nature allows for detailed structural characterization by X-ray crystallography, confirming the molecular conformation and purity.

Q & A

Q. What are the established synthetic routes for 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde, and what critical reaction conditions ensure high yield?

The synthesis involves nucleophilic substitution followed by oxidation. Key steps include:

- Reacting pyrrole-2-carbaldehyde with 2-nitrobenzyl bromide in anhydrous DMF under argon, using sodium hydride (NaH) as a base.

- Maintaining an inert atmosphere (argon) to prevent side reactions.

- Isolation via recrystallization from petroleum ether-ethyl acetate (2:1), yielding 95% crude product . Methodological Note: Monitor reaction progress using TLC, and optimize stoichiometry (1:1.05 molar ratio of pyrrole-2-carbaldehyde to 2-nitrobenzyl bromide) to minimize unreacted starting material.

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Key parameters include:

- Crystal system : Triclinic (space group P1), with unit cell dimensions a = 7.2643 Å, b = 8.3072 Å, c = 9.2570 Å .

- Refinement : Use SHELXL for structure solution and refinement, applying riding models for hydrogen atoms (C–H = 0.95–0.99 Å) . Practical Tip: Grow crystals slowly under controlled temperature (20–25°C) to avoid twinning.

Q. What functional group transformations are feasible for this compound, and how do reaction conditions influence selectivity?

The aldehyde and nitro groups enable diverse transformations:

- Aldehyde : Reductive amination (e.g., NaBH₃CN with amines) or condensation with hydrazines to form hydrazones.

- Nitro group : Catalytic hydrogenation (H₂/Pd-C) to amine or reduction with Zn/HCl to hydroxylamine. Critical Consideration: Protect the aldehyde with a trimethylsilyl group during nitro reduction to prevent side reactions .

Advanced Research Questions

Q. How can researchers optimize synthetic scalability while maintaining purity in multi-gram preparations?

- Solvent Choice : Replace DMF with THF or acetonitrile for easier post-reaction removal.

- Workup : Use liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, hexane:EtOAc gradient).

- Purity Analysis : Employ HPLC (C18 column, 70:30 MeCN:H₂O) to detect impurities <0.5% .

Q. What strategies resolve contradictions in crystallographic data, such as disordered nitrobenzyl groups?

Q. What role does this compound play in synthesizing pharmacologically active agents, and how are intermediates characterized?

It is a key intermediate in Lixivaptan (vasopressin receptor antagonist) synthesis. Post-functionalization steps include:

- Coupling with heterocyclic amines via Suzuki-Miyaura cross-coupling.

- Characterization via LC-MS (ESI+) and ¹³C NMR to confirm regioselectivity .

Q. How do electronic effects of the nitro group influence reactivity in cross-coupling reactions?

- Electron-Withdrawing Effect : The ortho-nitro group decreases electron density on the pyrrole ring, favoring electrophilic substitution at the 4-position.

- Mechanistic Insight : DFT studies (Gaussian 09, M06-2X/cc-pVDZ) show a 15 kcal/mol activation barrier for Pd-catalyzed coupling at the 4-position vs. 22 kcal/mol at the 3-position .

Q. Can computational modeling predict interactions of this compound with biological targets?

- Docking Studies : Use AutoDock Vina to simulate binding to V2 vasopressin receptors (PDB: 4LGD).

- MD Simulations : Run 100 ns simulations (AMBER) to assess stability of the aldehyde group in the binding pocket.

- ADMET Prediction : SwissADME predicts moderate BBB permeability (logBB = 0.3) and CYP3A4 inhibition risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.